molecular formula C11H15N3O3 B2478247 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1083216-62-9

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No. B2478247
CAS RN: 1083216-62-9
M. Wt: 237.259
InChI Key: KXTJNQBCPLEELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The IUPAC name of this compound is “1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid” and its InChI code is "1S/C11H15N3O3/c1-13-10(15)5-9(6-12-13)14-4-2-3-8(7-14)11(16)17/h5-6,8H,2-4,7H2,1H3,(H,16,17)" .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 237.26 .

Scientific Research Applications

Antimicrobial Properties

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid exhibits promising antimicrobial properties. Researchers have investigated its efficacy against bacterial and fungal pathogens. Studies suggest that it may inhibit the growth of certain microorganisms, making it a potential candidate for novel antimicrobial agents .

Anticancer Potential

The compound’s chemical structure suggests that it could interfere with cellular processes relevant to cancer. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an anticancer drug. Further investigations are needed to elucidate its precise mechanisms and evaluate its therapeutic potential .

Tuberculosis Treatment

Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Inhibiting DprE1 is a promising strategy for TB treatment. Computer-aided drug design (CADD) studies have identified 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid as a potential DprE1 inhibitor. Further research aims to validate its efficacy in TB therapy .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have explored the relationship between the compound’s structure and its biological activity. By analyzing various derivatives and substituents, researchers aim to predict its behavior in different biological contexts. These studies contribute to drug design and optimization .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for drug development. Researchers investigate its stability, bioavailability, and interactions with metabolic enzymes. Such insights guide formulation and dosing strategies.

Mechanism of Action

The compound is known to block AP-1 mediated luciferase activity, implying it has an anti-inflammatory function .

Safety and Hazards

The compound has hazard statements H302, H315, H319, H320, H335 and precautionary statements P202, P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-13-10(15)5-4-9(12-13)14-6-2-3-8(7-14)11(16)17/h4-5,8H,2-3,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTJNQBCPLEELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.